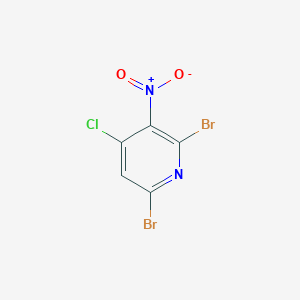

2,6-Dibromo-4-chloro-3-nitropyridine

Description

Historical Context of Halogenated Nitropyridine Derivatives

The development of halogenated nitropyridine chemistry traces its origins to the fundamental work on pyridine derivatives that began in the mid-19th century. Thomas Anderson's pioneering isolation of pyridine in 1849 from animal bone oil marked the beginning of systematic pyridine chemistry, establishing the foundation for subsequent investigations into substituted pyridine compounds. The naming convention established by Anderson, deriving from the Greek word for fire due to pyridine's flammability, reflected the early recognition of this heterocycle's distinctive properties.

Wilhelm Körner and James Dewar's structural elucidation of pyridine in the 1860s and 1870s provided the theoretical framework for understanding substituted pyridine derivatives. Their analogy between quinoline and naphthalene led to the correct structural assignment of pyridine as a benzene derivative with one carbon-hydrogen unit replaced by nitrogen. This foundational understanding enabled subsequent researchers to predict and synthesize various substituted pyridine compounds with specific substitution patterns.

The emergence of selective halogenation methods for pyridines represented a significant advancement in heterocyclic chemistry. Research published in the 1950s documented the migration of halogen atoms in halogenated pyridine derivatives, with studies showing that 3-bromo-2,4-dihydroxypyridine could be converted to 5-bromo-2,4-dihydroxy-3-nitropyridine through nitric acid treatment. These early observations established precedents for understanding halogen mobility and regioselectivity in pyridine halogenation reactions.

Contemporary developments in pyridine halogenation have revolutionized the accessibility of multiply substituted derivatives. Recent advances described in Science magazine detail innovative approaches using Zincke imine intermediates for selective 3-position halogenation of pyridines. This methodology transforms electron-deficient pyridines into reactive azatriene intermediates, enabling electrophilic substitution reactions that would otherwise be challenging or impossible. Such developments have expanded the synthetic accessibility of complex halogenated nitropyridines, including compounds like this compound.

Patent literature from the early 21st century documents systematic approaches to nitropyridine derivative preparation, emphasizing the pharmaceutical importance of these compounds. These processes typically involve multi-step sequences beginning with picolinic acid derivatives and proceeding through carboxamide intermediates to achieve specific substitution patterns. The development of these synthetic methodologies has enabled the preparation of nitropyridine compounds that serve as crucial intermediates for adenosine analogs used in treating hypertension and myocardial ischemia.

Molecular Significance in Heterocyclic Chemistry

The molecular architecture of this compound exemplifies the sophisticated electronic interactions possible within substituted pyridine systems. The compound's significance in heterocyclic chemistry stems from its unique combination of electron-withdrawing substituents, which create distinctive reactivity patterns not observed in simpler pyridine derivatives. The systematic arrangement of bromine atoms at positions 2 and 6, combined with chlorine at position 4 and a nitro group at position 3, generates a highly polarized aromatic system with specific sites for nucleophilic and electrophilic attack.

Recent computational and experimental studies have elucidated the electronic structure implications of multiple halogen substitution in pyridine systems. Research published in PMC demonstrates that heterocyclic phosphines can be designed to selectively functionalize the 4-position of pyridines through phosphonium salt intermediates. These studies reveal that electron-deficient pyridines, such as those bearing multiple halogen substituents, exhibit enhanced reactivity toward phosphine reagents due to increased electrophilicity of the aromatic carbon atoms. The systematic investigation of these electronic effects has provided fundamental insights into the reactivity patterns of heavily substituted pyridines.

The biological significance of halogenated nitropyridines has emerged as a major area of research interest. Studies indicate that compounds like this compound exhibit significant antimicrobial properties, with research demonstrating efficacy against various bacterial strains. The mechanism of antimicrobial action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, highlighting the importance of specific halogen substitution patterns in biological activity. Flow cytometry analysis has revealed that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential applications in anticancer drug development.

The synthetic utility of this compound extends beyond its immediate applications to encompass its role as a versatile building block for complex molecular architectures. The compound undergoes various chemical transformations, including substitution reactions where bromine and chlorine atoms can be replaced with other functional groups under appropriate conditions. Reduction reactions convert the nitro group to amino functionality, while oxidation reactions can modify the pyridine nitrogen to form N-oxide derivatives. These transformation possibilities make the compound valuable for constructing diverse molecular frameworks in pharmaceutical and materials chemistry.

| Reaction Type | Typical Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, Potassium tert-butoxide | Derivatives with varied functional groups |

| Reduction | Hydrogen gas with palladium on carbon catalyst | 2,6-Dibromo-4-chloro-3-aminopyridine |

| Oxidation | Potassium permanganate, Chromium trioxide | Pyridine N-oxide derivatives |

The mechanistic aspects of reactions involving this compound reveal fundamental principles of heterocyclic reactivity. The nitro group can participate in redox reactions, while bromine and chlorine atoms form halogen bonds with biological molecules, modulating enzyme and receptor activity. These molecular interactions demonstrate the compound's potential for fine-tuning biological activity through specific structural modifications, making it a valuable scaffold for medicinal chemistry applications.

Properties

IUPAC Name |

2,6-dibromo-4-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXWPXAALPTEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2,6-dibromo-4-chloro-3-nitro- typically involves multi-step reactions starting from pyridine. One common method includes the bromination of pyridine at positions 2 and 6, followed by chlorination at position 4, and finally nitration at position 3. The reaction conditions often involve the use of bromine, chlorine, and nitric acid as reagents, with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of pyridine, 2,6-dibromo-4-chloro-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-chloro-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

Reduction: The major product is pyridine, 2,6-dibromo-4-chloro-3-amino-.

Oxidation: Oxidation products may include pyridine N-oxide derivatives.

Scientific Research Applications

2,6-Dibromo-4-chloro-3-nitropyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pyridine, 2,6-dibromo-4-chloro-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substitution patterns, and applications:

Reactivity and Electronic Effects

- This makes brominated derivatives more reactive in Suzuki or Ullmann couplings .

- Nitro Group Positioning: The nitro group at position 3 in the target compound creates a strong electron-withdrawing effect, deactivating the pyridine ring toward electrophilic substitution but facilitating nucleophilic aromatic substitution at positions 2 and 6 due to the meta-directing nature of NO₂ .

- Steric Effects : Methyl substituents (e.g., in 4-Chloro-2,6-dimethyl-3-nitropyridine) reduce reactivity compared to halogens, as they lack electron-withdrawing effects and introduce steric hindrance .

Physicochemical Properties

- Molecular Weight : The target compound’s higher molecular weight (316.33 g/mol) compared to 4-Chloro-2,6-dimethyl-3-nitropyridine (186.60 g/mol) reflects the contribution of bromine atoms .

- Solubility : Bromine and chlorine substituents increase hydrophobicity, reducing aqueous solubility compared to methyl-substituted analogs. This property necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Research Findings and Challenges

- Synthetic Challenges : Selective halogenation of pyridine rings remains difficult. For example, achieving precise substitution in 4-Bromo-2,6-dichloro-3-nitropyridine requires controlled reaction conditions to avoid over-halogenation .

Biological Activity

2,6-Dibromo-4-chloro-3-nitropyridine (C5H2Br2ClN2O2) is a halogenated pyridine derivative known for its diverse biological activities. This compound features two bromine atoms at the 2 and 6 positions and a nitro group at the 4 position, contributing to its reactivity and potential applications in medicinal chemistry and agrochemicals.

- Molecular Formula: C5H2Br2ClN2O2

- Molecular Weight: 267.39 g/mol

- Structural Characteristics:

- Presence of halogens enhances electrophilic reactivity.

- Nitro group can undergo reduction, leading to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the bromine atoms can participate in halogen bonding, influencing the compound's reactivity and interactions with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

Toxicity Profile

While the compound shows promising biological activities, it is essential to consider its toxicity. Toxicological assessments indicate that it may be harmful if ingested or if it comes into contact with skin. The compound is classified as toxic if swallowed and can cause serious eye damage .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Toxicity | Harmful if swallowed; causes eye damage |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis suggested that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.